molecular formula C9H8I2O2 B14684324 Ethyl 2,5-diiodobenzoate CAS No. 28769-00-8

Ethyl 2,5-diiodobenzoate

Katalognummer: B14684324
CAS-Nummer: 28769-00-8
Molekulargewicht: 401.97 g/mol
InChI-Schlüssel: BNHVCLYNDXUAFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,5-diiodobenzoate is an organic compound with the molecular formula C9H8I2O2 It is a derivative of benzoic acid, where two iodine atoms are substituted at the 2nd and 5th positions of the benzene ring, and an ethyl ester group is attached to the carboxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,5-diiodobenzoate can be synthesized through the esterification of 2,5-diiodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,5-diiodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce different alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,5-diiodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which ethyl 2,5-diiodobenzoate exerts its effects involves interactions with various molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Diiodobenzoic Acid: Similar structure but lacks the ethyl ester group.

    Methyl 2,5-diiodobenzoate: Similar structure with a methyl ester group instead of an ethyl ester group.

    2,5-Diiodobenzyl Alcohol: Similar structure but with a hydroxyl group instead of an ester group.

Uniqueness

This compound is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The presence of two iodine atoms also makes it a valuable compound for studying halogen bonding and its effects on molecular interactions.

Eigenschaften

CAS-Nummer

28769-00-8

Molekularformel

C9H8I2O2

Molekulargewicht

401.97 g/mol

IUPAC-Name

ethyl 2,5-diiodobenzoate

InChI

InChI=1S/C9H8I2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3

InChI-Schlüssel

BNHVCLYNDXUAFH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC(=C1)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.